An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromophenyl)propan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromophenyl)propan-1-ol is an aromatic alcohol that holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. Its structure, featuring a brominated phenyl ring and a primary alcohol functional group, provides two reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications in drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2-Bromophenyl)propan-1-ol is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 52221-92-8 | [1] |
| Molecular Formula | C₉H₁₁BrO | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 132.2 ± 20.4 °C | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available |
Synthesis of 3-(2-Bromophenyl)propan-1-ol
A common and effective method for the synthesis of 3-(2-Bromophenyl)propan-1-ol is the reduction of 3-(2-bromophenyl)propionic acid.
Experimental Protocol: Reduction of 3-(2-bromophenyl)propionic acid
This protocol details the reduction of 3-(2-bromophenyl)propionic acid using a borane-tetrahydrofuran complex.[1]
Materials:
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3-(2-bromophenyl)propionic acid
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Anhydrous tetrahydrofuran (THF)
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Borane-tetrahydrofuran complex (1.0 M solution in THF)
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Water
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Diethyl ether
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
Procedure:
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To a solution of 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL), slowly add a 1.0 M solution of the borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) at 0 °C. The addition should be controlled to take longer than 15 minutes.
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After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
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Upon completion of the reaction, carefully quench the excess borane by the dropwise addition of water (1 mL).
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Remove the solvent under reduced pressure.
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Dissolve the resulting residue in diethyl ether (20 mL).
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Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol as a colorless oil (938 mg, quantitative yield).[1] The product is often of sufficient purity to be used in subsequent reactions without further purification.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of 3-(2-Bromophenyl)propan-1-ol.
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain, and the hydroxyl proton. The aromatic protons would appear in the downfield region (δ 7.0-7.6 ppm), with splitting patterns indicative of ortho-substitution. The methylene group adjacent to the oxygen (-CH₂-OH) would be deshielded and appear around δ 3.7 ppm, likely as a triplet. The other methylene group (-CH₂-Ar) would resonate further upfield, around δ 2.8 ppm, as a triplet. The methylene group beta to the ring would appear as a multiplet around δ 1.9 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show nine distinct signals. The carbon bearing the bromine atom would be in the range of δ 120-125 ppm. The other aromatic carbons would resonate between δ 127-140 ppm. The carbon attached to the hydroxyl group (-CH₂-OH) would be found around δ 60-65 ppm. The other two aliphatic carbons would appear in the upfield region, typically between δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching vibration should be present around 1050 cm⁻¹. The presence of the benzene ring would be indicated by absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214 and an [M+2]⁺ peak of similar intensity at m/z 216, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.
Reactivity and Potential Applications
The chemical reactivity of 3-(2-Bromophenyl)propan-1-ol is dictated by its two primary functional groups: the hydroxyl group and the bromo-substituted aromatic ring.
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Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.
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Reactions of the Aryl Bromide: The bromo substituent on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at this position. This is particularly valuable in the synthesis of complex molecules and potential drug candidates.
The dual functionality of 3-(2-Bromophenyl)propan-1-ol makes it a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, aryl propionic acid derivatives, which can be synthesized from related precursors, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif present in 3-(2-Bromophenyl)propan-1-ol can be found in precursors to compounds with potential anticancer and anti-inflammatory properties.[]
Logical Relationship of Reactivity
Caption: Reactivity pathways of 3-(2-Bromophenyl)propan-1-ol.
Safety and Handling
3-(2-Bromophenyl)propan-1-ol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
3-(2-Bromophenyl)propan-1-ol is a valuable synthetic intermediate with a range of potential applications in organic synthesis and drug discovery. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and an overview of its reactivity. Further research into its spectroscopic characterization and biological activities will undoubtedly expand its utility for researchers and scientists in the field.
